Peptide II (aplysia)

Übersicht

Beschreibung

This peptide is structurally similar to vertebrate urotensin II and plays a significant role in various physiological processes within the organism . The discovery of Peptide II in an invertebrate like Aplysia highlights the evolutionary conservation of neuropeptides and their functions across different species.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Peptide II involves the identification and cloning of its precursor mRNA, followed by in-situ hybridization and immunohistochemistry to map its expression in the central nervous system of Aplysia . Mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and tandem mass spectrometry, are used to define the posttranslational processing of the neuropeptide precursor .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Peptide II. The synthesis is primarily conducted in research laboratories using advanced biochemical techniques to study its structure and function .

Analyse Chemischer Reaktionen

Types of Reactions: Peptide II undergoes various biochemical reactions, including posttranslational modifications such as cyclization, which is crucial for its biological activity . These modifications are essential for the peptide to exert its physiological effects.

Common Reagents and Conditions: The synthesis and modification of Peptide II typically involve reagents such as enzymes for posttranslational processing and mass spectrometry reagents for analysis . The conditions for these reactions are carefully controlled to ensure the correct folding and activity of the peptide.

Major Products Formed: The primary product formed from the synthesis and modification of Peptide II is the mature, cyclic neuropeptide that is biologically active and capable of interacting with its molecular targets in the central nervous system of Aplysia .

Wissenschaftliche Forschungsanwendungen

Biological Functions and Mechanisms

CP2 is primarily involved in synaptic transmission and modulation within the central nervous system (CNS) of Aplysia. It is synthesized in the cerebral ganglia and has been shown to play crucial roles in various physiological processes:

- Synaptic Transmission : CP2 is distributed widely across the CNS and peripheral tissues, influencing neuronal excitability and synaptic plasticity. It has been observed to evoke rhythmic activity in motor neurons, which is critical for feeding behaviors .

- Respiratory Regulation : Injection of CP2 into Aplysia increases the rate of respiratory pumping, indicating its role as a neuromodulator in respiratory circuits .

- Behavioral Modulation : Behavioral studies have demonstrated that CP2 injection leads to increased locomotion and changes in attachment ability to substrates, suggesting its involvement in motor control and behavioral responses .

Research Applications

CP2 serves as a valuable tool in various research applications:

- Neurophysiological Studies : Researchers utilize CP2 to investigate synaptic mechanisms and neuronal communication. Its ability to induce long-term facilitation (LTF) enhances understanding of learning and memory processes at the cellular level .

- Feeding Behavior Analysis : The peptide's influence on feeding circuits allows researchers to explore the neurobiological underpinnings of feeding behaviors. Studies have shown that CP2 modulates feeding-related motor patterns, contributing to our understanding of appetite regulation .

- Neuropeptide Profiling : Advanced techniques such as mass spectrometry are employed to profile CP2 among other neuropeptides in Aplysia. This profiling aids in identifying specific neuronal populations and their functional roles within the CNS .

Case Study 1: Synaptic Plasticity

A study investigated the effects of CP2 on synaptic transmission in cultured neurons from Aplysia. Results indicated that CP2 application led to significant changes in synaptic strength and morphology, supporting its role in LTF. The study utilized electrophysiological recordings to measure synaptic responses before and after CP2 application, revealing enhanced synaptic efficacy over time .

Case Study 2: Behavioral Responses

In a behavioral analysis, researchers injected CP2 into freely behaving Aplysia specimens. The findings showed a marked increase in respiratory pumping rates and locomotion compared to control groups. This study highlighted CP2's potential as a modulator of both motor activity and respiratory functions, emphasizing its importance in neurobehavioral research .

Data Table: Summary of Research Findings on CP2

| Application Area | Findings | Methodology |

|---|---|---|

| Synaptic Transmission | Induces long-term facilitation; enhances synaptic strength | Electrophysiological recordings |

| Respiratory Regulation | Increases respiratory pumping rates | Injection studies |

| Feeding Behavior Analysis | Modulates feeding-related motor patterns | Behavioral assays |

| Neuropeptide Profiling | Identified alongside other neuropeptides; specific neuronal localization | Mass spectrometry |

Wirkmechanismus

Peptide II exerts its effects by binding to specific receptors in the central nervous system of Aplysia, leading to changes in neuronal activity and behavior . The peptide’s mechanism of action involves the modulation of synaptic strength and structure, which is crucial for memory storage and learning . The molecular targets of Peptide II include various G-protein coupled receptors and ion channels that mediate its physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Peptide II is similar to other neuropeptides found in Aplysia, such as conopressin and myomodulins . These peptides share structural and functional similarities, including their roles in modulating neuronal activity and behavior.

Uniqueness: What sets Peptide II apart from other similar compounds is its structural similarity to vertebrate urotensin II, highlighting its evolutionary conservation . Additionally, Peptide II’s specific role in feeding behaviors and satiety in Aplysia makes it a unique model for studying neuropeptide functions in invertebrates .

Biologische Aktivität

Peptide II, derived from the marine mollusk Aplysia californica, is a neuropeptide that has garnered significant interest due to its diverse biological activities. This article provides an overview of the biological activity of Peptide II, including its structure, physiological roles, and mechanisms of action, supported by data tables and relevant case studies.

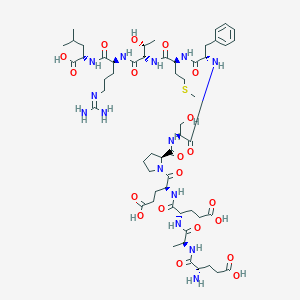

Structure and Composition

Peptide II is characterized by the amino acid sequence:

This sequence indicates a combination of charged and hydrophobic residues, which is crucial for its interaction with receptors and subsequent biological activity .

Peptide II exerts its effects primarily through interactions with G protein-coupled receptors (GPCRs) in the nervous system. The activation of these receptors leads to various intracellular signaling pathways that modulate neuronal excitability and synaptic transmission. Notably, the presence of posttranslational modifications, such as disulfide bonds, is essential for its biological activity .

Key Findings from Research

- Receptor Activation : Research has identified three putative elevenin receptors in Aplysia that respond to Peptide II. These receptors were shown to have low effective concentration (EC50) values, indicating high sensitivity to the peptide .

- Physiological Effects : Peptide II has been implicated in regulating locomotor activity and feeding behaviors in Aplysia. For instance, studies have demonstrated that administration of Peptide II can significantly alter locomotion patterns by modulating the neural circuits involved in these behaviors .

- Neuroendocrine Functions : Beyond locomotion, Peptide II plays a role in neuroendocrine functions such as reproductive behavior and stress responses. It has been shown to influence egg-laying behaviors through interactions with specific neuropeptides released from bag cells .

Table 1: Biological Activities Associated with Peptide II

Case Study 1: Locomotion Modulation

In a controlled experiment, Aplysia specimens were injected with varying concentrations of Peptide II. The results indicated a dose-dependent decrease in locomotor activity, correlating with increased levels of neuronal excitability in the pedal ganglia. This suggests that Peptide II functions as a neuromodulator within the locomotor network .

Case Study 2: Egg-Laying Behavior

Another study focused on the role of Peptide II in egg-laying behavior. The injection of Peptide II into female Aplysia resulted in a significant increase in egg-laying frequency. This effect was attributed to enhanced signaling pathways activated by neuropeptides released from bag cells, demonstrating the peptide's role in reproductive physiology .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H88N14O20S/c1-28(2)25-38(55(89)90)67-47(81)33(13-9-22-60-56(58)59)64-53(87)44(30(4)72)69-49(83)35(21-24-91-5)63-50(84)37(26-31-11-7-6-8-12-31)66-51(85)39(27-71)68-52(86)40-14-10-23-70(40)54(88)36(17-20-43(77)78)65-48(82)34(16-19-42(75)76)62-45(79)29(3)61-46(80)32(57)15-18-41(73)74/h6-8,11-12,28-30,32-40,44,71-72H,9-10,13-27,57H2,1-5H3,(H,61,80)(H,62,79)(H,63,84)(H,64,87)(H,65,82)(H,66,85)(H,67,81)(H,68,86)(H,69,83)(H,73,74)(H,75,76)(H,77,78)(H,89,90)(H4,58,59,60)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQPAYOTYTREY-PTAVKHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H88N14O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144273 | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101849-76-7 | |

| Record name | Peptide II (aplysia) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101849767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.